molecular formula C27H29NO3 B2834361 ITD-1 CAS No. 1409968-46-2

ITD-1

Cat. No.: B2834361
CAS No.: 1409968-46-2
M. Wt: 415.533
InChI Key: ULFUJLFTRWWLPO-DEOSSOPVSA-N
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Description

ITD-1 is a complex organic compound belonging to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves a multi-component reaction known as the Hantzsch condensation. This reaction includes the condensation of an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate under solvent-free conditions. The reaction is catalyzed by various catalysts, such as nano-Fe3O4@dextrin/BF3, which provides a green and efficient method for the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of magnetic biodegradable catalysts, such as nano-Fe3O4@dextrin/BF3, is also advantageous due to their easy separation and recyclability .

Chemical Reactions Analysis

Types of Reactions

ITD-1 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for different applications .

Scientific Research Applications

ITD-1 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 2,7,7-trimethyl-5-oxo-4-(3-chlorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

ITD-1 is unique due to its specific substitution pattern on the aromatic ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFUJLFTRWWLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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